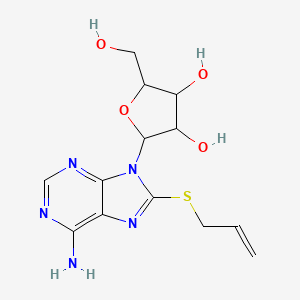

8-Allylthioadenosine

Description

The exact mass of the compound 2-(6-Amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Allylthioadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Allylthioadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75059-23-3 |

|---|---|

Molecular Formula |

C13H17N5O4S |

Molecular Weight |

339.37 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

ZATIFJKJPWWYAJ-WOUKDFQISA-N |

Isomeric SMILES |

C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Other CAS No. |

75059-23-3 |

Origin of Product |

United States |

Foundational & Exploratory

8-Allylthioadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the presence of an allylthio group at the 8-position of the purine (B94841) ring. As an adenosine analog, it is investigated for its potential pharmacological activities, including its role as a vasodilator and its anti-proliferative effects. This document provides a comprehensive overview of the chemical structure, properties, and purported biological activities of 8-Allylthioadenosine, along with detailed experimental protocols for its synthesis, purification, and biological evaluation.

Chemical Structure and Properties

8-Allylthioadenosine is a modified purine nucleoside. Its structure consists of an adenine (B156593) base linked to a ribose sugar, with an allylthio (-S-CH₂-CH=CH₂) substituent at the C8 position of the adenine ring.

Table 1: Chemical Identifiers and Properties of 8-Allylthioadenosine

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(allylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |

| CAS Number | 75059-23-3 | |

| Molecular Formula | C₁₃H₁₇N₅O₄S | [1] |

| Molecular Weight | 339.37 g/mol | [1] |

| Canonical SMILES | C=CCSC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [1] |

Table 2: Computed Physicochemical Properties of 8-Allylthioadenosine

| Property | Value | Source |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 339.10012521 | [1] |

| Topological Polar Surface Area | 158 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

| Formal Charge | 0 | [1] |

Synthesis and Purification

Proposed Synthesis of 8-Allylthioadenosine

The synthesis can be conceptualized as a two-step process: the bromination of adenosine followed by the substitution with allyl mercaptan.

Experimental Protocol: Synthesis of 8-Allylthioadenosine from 8-Bromoadenosine

This protocol is a generalized procedure based on the synthesis of similar 8-substituted adenosine analogs and requires optimization.

-

Dissolution: Dissolve 8-bromoadenosine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the reaction mixture to deprotonate the allyl mercaptan.

-

Nucleophilic Addition: Slowly add allyl mercaptan to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 8-Allylthioadenosine can be purified using standard chromatographic techniques.

Experimental Protocol: Purification of 8-Allylthioadenosine

-

Column Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Solvent System: Use a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) as the eluent. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 8-Allylthioadenosine.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Biological and Pharmacological Properties

As an adenosine analog, 8-Allylthioadenosine is expected to interact with adenosine receptors and modulate downstream signaling pathways. Adenosine and its analogs are known to have a wide range of physiological effects, including vasodilation and inhibition of cell proliferation.

Mechanism of Action and Signaling Pathways

The biological effects of adenosine analogs are primarily mediated through the activation of four G protein-coupled adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₁ and A₃ receptors are coupled to inhibitory G proteins (Gi), which decrease intracellular cyclic adenosine monophosphate (cAMP) levels. The A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs), which increase intracellular cAMP levels.

The vasodilation effects of adenosine are primarily mediated by the A₂A and A₂B receptors on vascular smooth muscle cells, leading to increased cAMP and subsequent relaxation. In contrast, A₁ receptor activation can have opposing effects. The anti-proliferative effects of adenosine analogs can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest, which may involve both adenosine receptor-dependent and -independent pathways.

In Vitro Assays

To characterize the biological activity of 8-Allylthioadenosine, a series of in vitro assays can be performed.

Experimental Protocol: cAMP Accumulation Assay

This assay determines the effect of 8-Allylthioadenosine on intracellular cAMP levels, indicating its agonist or antagonist activity at A₂A and A₂B receptors.

-

Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably transfected with the human A₂A receptor) in appropriate media.

-

Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of 8-Allylthioadenosine.

-

Lysis: After incubation, lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the cAMP concentration against the log of the 8-Allylthioadenosine concentration to determine the EC₅₀ value.

Experimental Protocol: Cell Proliferation Assay

This assay assesses the effect of 8-Allylthioadenosine on the growth of cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., colorectal cancer cell line HCT116) in 96-well plates at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 8-Allylthioadenosine.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vivo Studies

The in vivo efficacy of 8-Allylthioadenosine can be evaluated in animal models.

Experimental Protocol: Murine Xenograft Model for Anti-Cancer Activity

This model is used to assess the anti-tumor effects of 8-Allylthioadenosine in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer 8-Allylthioadenosine (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor size using calipers and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to evaluate the anti-tumor efficacy.

Conclusion

8-Allylthioadenosine is a synthetic adenosine analog with potential as a pharmacological agent. Its biological activities are likely mediated through the modulation of adenosine receptor signaling pathways, particularly affecting intracellular cAMP levels. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile in various in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the systematic investigation of 8-Allylthioadenosine for its potential therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of Alkylthioadenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of alkylthioadenosine derivatives, compounds of significant interest in biomedical research and drug development. While the initial focus was on 8-Allylthioadenosine, the available detailed experimental data directs this guide to a well-documented analog, 2-Methylthioadenosine, which serves as a representative model for the synthesis of this class of molecules. The principles and methods described herein are readily adaptable for the synthesis of other thio-substituted adenosine (B11128) analogs, including those at the 8-position, starting from the corresponding halogenated adenosine precursor.

Synthesis of 2-Methylthioadenosine: A Two-Step Approach

The synthesis of 2-Methylthioadenosine is efficiently achieved through a two-step process commencing with the conversion of adenosine to 2-chloroadenosine (B27285), followed by a nucleophilic substitution with a thiol.[1]

Experimental Protocol: Synthesis of 2-Chloroadenosine

The first step involves the chlorination of adenosine using thionyl chloride and pyridine (B92270) in an acetonitrile (B52724) solvent.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Adenosine | 267.24 | 100 g | 0.374 |

| Acetonitrile | 41.05 | 400 mL | - |

| Thionyl Chloride | 118.97 | 82 mL | 1.124 |

| Pyridine | 79.10 | 69.8 mL | 0.749 |

| Water | 18.02 | 600 mL | - |

| Methanol | 32.04 | 350 mL | - |

| Concentrated NH4OH | - | 225 mL | - |

Procedure:

-

A 2-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe is charged with 400 mL of acetonitrile followed by 100 g (0.374 mole) of adenosine.

-

The resulting slurry is stirred while cooling to -8°C with an ice/acetone bath.

-

Thionyl chloride (82 mL, 1.124 mole) is added over 5 minutes.

-

Pyridine (69.8 mL, 0.749 mole) is then added dropwise over 40 minutes.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature while stirring for 18 hours, during which the product begins to precipitate.

-

After 18 hours, 600 mL of water is added dropwise.

-

Acetonitrile is removed by vacuum distillation at 35°C.

-

The reaction mixture is then charged with 350 mL of methanol.

-

The mixture is stirred vigorously, and concentrated ammonium (B1175870) hydroxide (B78521) (225 mL) is added dropwise to induce precipitation of the product.

-

The resulting solid is filtered, washed, and dried to yield 2-chloroadenosine.

Experimental Protocol: Synthesis of 2-Methylthioadenosine

The second step involves the reaction of 2-chloroadenosine with sodium thiomethoxide in dimethylformamide (DMF).[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloroadenosine | 285.69 | 97.16 g | 0.341 |

| Sodium Thiomethoxide (NaSCH3) | 70.09 | 52.54 g | 0.75 |

| Dimethylformamide (DMF) | 73.09 | 486 mL | - |

Procedure:

-

A 3-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe is charged with 486 mL of DMF followed by 97.16 g (0.341 mole) of 2-chloroadenosine.

-

The resulting slurry is charged with 52.54 g (0.75 mole) of sodium thiomethoxide.

-

The reaction mixture is stirred with a mechanical stirrer for 18 hours at room temperature.

-

Upon completion of the reaction, the product, 2-Methylthioadenosine, is isolated and purified.

Purification of Alkylthioadenosine Derivatives

The purification of the synthesized alkylthioadenosine is crucial to remove unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of nucleoside analogs is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparative RP-HPLC Protocol

This protocol is a general guideline and may require optimization for specific alkylthioadenosine analogs.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump and a UV detector.

-

C18 reverse-phase preparative column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar volatile buffer in water.

-

Mobile Phase B: Acetonitrile.

-

The crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., DMF or DMSO, then diluted with Mobile Phase A).

Procedure:

-

Method Development (Analytical Scale): An initial analytical scale separation is performed to determine the optimal gradient for separating the target compound from impurities.

-

Column Equilibration: The preparative C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Sample Injection: The dissolved crude product is injected onto the column.

-

Gradient Elution: A linear gradient is applied to increase the concentration of the organic modifier (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.

-

Fraction Collection: Fractions are collected based on the UV absorbance signal at an appropriate wavelength (typically 260 nm for adenosine derivatives).

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

-

Product Isolation: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure (e.g., rotary evaporation followed by lyophilization to remove the volatile buffer) to yield the purified alkylthioadenosine.

Quantitative Data Summary:

| Step | Compound | Starting Mass (g) | Moles | Product | Theoretical Yield (g) |

| 1 | Adenosine | 100 | 0.374 | 2-Chloroadenosine | 106.8 |

| 2 | 2-Chloroadenosine | 97.16 | 0.341 | 2-Methylthioadenosine | 101.5 |

Note: Actual yields will vary depending on experimental conditions and purification efficiency.

Workflow and Signaling Pathway Visualization

Synthesis and Purification Workflow

The overall workflow from starting material to the purified product can be visualized as a sequential process.

Caption: Workflow for the synthesis and purification of 2-Methylthioadenosine.

Potential Signaling Pathway Involvement

While a specific signaling pathway for 8-Allylthioadenosine is not extensively documented, adenosine analogs are well-known to interact with various cellular signaling components, particularly those involving purinergic receptors. 8-substituted adenosine derivatives have been studied for their potential to modulate immune responses, often through Toll-like receptors (TLRs). For instance, certain C8-substituted guanosine (B1672433) analogs activate TLR7, leading to the production of cytokines and interferons. It is plausible that 8-thioadenosine derivatives could engage similar pathways.

The following diagram illustrates a generalized signaling pathway that could be modulated by an 8-substituted thioadenosine analog, based on known purinergic signaling mechanisms.

Caption: A hypothetical signaling cascade initiated by an 8-thioadenosine analog.

This guide provides a foundational understanding of the synthesis and purification of alkylthioadenosine derivatives, offering detailed protocols and a framework for further research and development in this promising area of medicinal chemistry. The provided workflow and hypothetical signaling pathway serve as valuable conceptual tools for researchers in the field.

References

8-Allylthioadenosine: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Adenosine (B11128) Receptors and Signal Transduction

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to cardiovascular function, inflammation, neurotransmission, and immunity, making them attractive targets for therapeutic intervention. The mechanism of action of adenosine analogs, such as 8-Allylthioadenosine, is intrinsically linked to their interaction with these receptors and the subsequent modulation of intracellular signaling pathways.

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. Conversely, the A2A and A2B adenosine receptors typically couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP. This elevation in cAMP, a ubiquitous second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, culminating in a cellular response.

Presumed Mechanism of Action of 8-Allylthioadenosine

Based on the structure-activity relationships of 8-substituted adenosine derivatives, 8-Allylthioadenosine is predicted to act as a ligand for one or more of the adenosine receptor subtypes. The nature of the substituent at the 8-position of the adenine (B156593) ring is a critical determinant of both the affinity and the efficacy (i.e., whether the compound is an agonist or an antagonist) at each receptor subtype.

It has been demonstrated that various 8-alkynyladenosine derivatives exhibit antagonist activity, particularly at the A3 adenosine receptor[1]. Given the structural similarity, it is plausible that 8-Allylthioadenosine also functions as an antagonist at the A3 receptor. As an antagonist, it would bind to the receptor without activating it, thereby blocking the effects of the endogenous agonist, adenosine. This would prevent the adenosine-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the stimulated state.

The following diagram illustrates the potential signaling pathway of 8-Allylthioadenosine, assuming it acts as an A3 adenosine receptor antagonist.

Quantitative Data for 8-Substituted Adenosine Analogs

As specific data for 8-Allylthioadenosine is unavailable, the following table presents representative binding affinities (Ki) for other 8-substituted adenosine derivatives at human adenosine receptor subtypes to provide a comparative context.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | Reference |

| 2-(1-Pentyl)thioadenosine | 91 | >10,000 | >100,000 | >10,000 | [2] |

| 2-Phenylethylthio-NECA | 290 | 24 | >100,000 | 67 | [2] |

| 2-Phenylmethylthioadenosine | >10,000 | >10,000 | >100,000 | 68 | [2] |

NECA: N-ethylcarboxamidoadenosine

Experimental Protocols

The characterization of novel adenosine receptor ligands like 8-Allylthioadenosine typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess efficacy (agonist vs. antagonist activity).

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of 8-Allylthioadenosine at human A1, A2A, and A3 adenosine receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human A1, A2A, or A3 adenosine receptor.

-

Radioligands:

-

A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)

-

A2A: [3H]CGS 21680 or [3H]NECA

-

A3: [3H]NECA or a selective A3 antagonist radioligand

-

-

Test compound: 8-Allylthioadenosine

-

Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of 8-Allylthioadenosine.

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of 8-Allylthioadenosine or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to determine the functional activity of a test compound at Gs- or Gi-coupled adenosine receptors.

Objective: To determine if 8-Allylthioadenosine acts as an agonist or antagonist at human A2B (Gs-coupled) or A3 (Gi-coupled) adenosine receptors by measuring its effect on cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the human A2B or A3 adenosine receptor.

-

Test compound: 8-Allylthioadenosine

-

Reference agonist (e.g., NECA)

-

Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period.

-

For Gs-coupled receptors (e.g., A2B): Add varying concentrations of 8-Allylthioadenosine and incubate.

-

For Gi-coupled receptors (e.g., A3): Add varying concentrations of 8-Allylthioadenosine in the presence of a fixed concentration of forskolin and a reference agonist (to assess antagonism).

-

After incubation, lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.

-

For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of 8-Allylthioadenosine is currently lacking, the extensive research on 8-substituted adenosine analogs provides a strong foundation for predicting its pharmacological properties. It is highly probable that 8-Allylthioadenosine interacts with one or more adenosine receptor subtypes. Based on the trend observed with similar compounds, it may act as an antagonist, particularly at the A3 receptor. Definitive characterization of its mechanism of action will require dedicated experimental studies employing the well-established protocols outlined in this guide. The insights gained from such studies would be invaluable for researchers and drug development professionals exploring the therapeutic potential of novel adenosine receptor modulators.

References

In vitro stability and solubility of 8-Allylthioadenosine

An In-Depth Technical Guide to the In Vitro Stability and Solubility of 8-Allylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Framework for Characterization

Quantitative data on the solubility and stability of 8-Allylthioadenosine should be systematically collected and organized. The following tables provide a template for presenting this essential information.

Table 1: Solubility of 8-Allylthioadenosine

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| Deionized Water | 25 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | |||

| Ethanol | 25 | Thermodynamic | |||

| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | Kinetic |

Table 2: In Vitro Stability of 8-Allylthioadenosine in PBS (pH 7.4)

| Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Half-life (t½) (hours) | Degradation Products (if identified) |

| 4 | 0, 1, 2, 4, 8, 24 | 10 | |||

| 25 (Room Temp) | 0, 1, 2, 4, 8, 24 | 10 | |||

| 37 | 0, 1, 2, 4, 8, 24 | 10 |

Table 3: pH-Dependent Stability of 8-Allylthioadenosine

| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Half-life (t½) (hours) |

| 3.0 | Citrate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||

| 5.0 | Acetate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||

| 7.4 | Phosphate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||

| 9.0 | Borate Buffer | 37 | 0, 1, 2, 4, 8 | 10 |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following sections describe the methodologies for determining the solubility and in vitro stability of 8-Allylthioadenosine.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability. Both thermodynamic and kinetic solubility are important to assess.

a) Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the intrinsic solubility of a compound in a specific solvent.

-

Objective: To determine the equilibrium solubility of 8-Allylthioadenosine in an aqueous buffer.

-

Materials:

-

8-Allylthioadenosine (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

-

Protocol:

-

Add an excess amount of solid 8-Allylthioadenosine to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantify the concentration of dissolved 8-Allylthioadenosine in the filtrate using a validated HPLC-UV or LC-MS method with a standard curve.

-

b) Kinetic Solubility (Turbidimetric Method)

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Objective: To determine the concentration at which 8-Allylthioadenosine precipitates from an aqueous buffer when added from a DMSO stock.

-

Materials:

-

8-Allylthioadenosine stock solution in DMSO (e.g., 10 mM)

-

PBS, pH 7.4

-

96-well microplate

-

Plate reader with nephelometric or turbidimetric measurement capabilities.

-

-

Protocol:

-

Prepare serial dilutions of the 8-Allylthioadenosine DMSO stock solution.

-

Add a small volume of each dilution to the wells of a 96-well plate.

-

Add PBS (pH 7.4) to each well to achieve the final desired concentrations, ensuring the final DMSO concentration is low (typically ≤1%).

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

In Vitro Stability Assessment

This protocol is designed to evaluate the chemical stability of 8-Allylthioadenosine in a physiologically relevant buffer over time.

-

Objective: To determine the degradation rate and half-life of 8-Allylthioadenosine under specific conditions.

-

Materials:

-

8-Allylthioadenosine stock solution in a suitable solvent (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., citrate, phosphate, borate)

-

Incubator or water bath

-

HPLC-UV or LC-MS system

-

-

Protocol:

-

Prepare a solution of 8-Allylthioadenosine in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) by diluting the stock solution. The final concentration of the organic solvent should be minimal.

-

Divide the solution into aliquots in separate vials for each time point.

-

Incubate the vials at a constant temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

-

Immediately stop the degradation reaction, if necessary, by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol, and store at -20°C until analysis.

-

Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining 8-Allylthioadenosine.

-

Plot the natural logarithm of the remaining compound concentration versus time. The slope of the line will give the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Mandatory Visualizations

Signaling Pathway

Many 8-substituted adenosine (B11128) analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway for an A2A adenosine receptor, a common target for such compounds.

Caption: Generalized Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The logical flow of experiments to characterize the in vitro properties of 8-Allylthioadenosine is depicted below.

Caption: Workflow for In Vitro Characterization.

Conclusion

The in vitro solubility and stability of 8-Allylthioadenosine are foundational parameters that dictate its utility in experimental biology and drug development. While specific data for this molecule is not yet established in the literature, the protocols and frameworks presented in this guide provide a clear path for its characterization. By systematically applying these methodologies, researchers can generate the high-quality data necessary to inform the design of robust in vitro assays, interpret experimental results with confidence, and advance the scientific understanding of this and other novel adenosine analogs.

In-depth Technical Guide: Cellular Uptake and Metabolism of 8-Allylthioadenosine

A comprehensive review of the current scientific literature reveals a significant gap in the detailed understanding of the cellular uptake and metabolism of the specific nucleoside analog, 8-Allylthioadenosine. While extensive research exists on the broader categories of adenosine (B11128) analogs and 8-substituted purine (B94841) derivatives, specific quantitative data, detailed experimental protocols, and established signaling or metabolic pathways for 8-Allylthioadenosine are not presently available in published scientific papers.

This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by outlining the general principles of nucleoside analog transport and metabolism, drawing parallels from closely related 8-substituted adenosine compounds, and presenting established methodologies for investigating these processes. This information is intended to serve as a framework for designing and executing future studies focused specifically on 8-Allylthioadenosine.

General Principles of Nucleoside Analog Cellular Uptake

The entry of nucleoside analogs, such as 8-Allylthioadenosine, into cells is a critical determinant of their therapeutic efficacy. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters can be broadly categorized into two major families:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides across the cell membrane in both directions, driven by the concentration gradient. Human ENTs (hENT1, hENT2, hENT3, and hENT4) exhibit broad substrate specificity and are key players in the uptake of many clinically relevant nucleoside analogs.

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that actively transport nucleosides into the cell against their concentration gradient. The three main human CNTs (hCNT1, hCNT2, and hCNT3) have more defined substrate specificities for pyrimidine (B1678525) and purine nucleosides.

The specific transporter(s) involved in the uptake of 8-Allylthioadenosine have not been empirically determined. However, based on its structural similarity to adenosine, it is plausible that it is a substrate for one or more of the ENT and/or CNT transporters.

Experimental Workflow for Characterizing Cellular Uptake:

The following diagram illustrates a general workflow for investigating the cellular uptake of a novel nucleoside analog like 8-Allylthioadenosine.

8-Allylthioadenosine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors presents significant therapeutic opportunities for a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the development of adenosine analogs with tailored selectivity and efficacy profiles is a major focus of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of 8-Allylthioadenosine, an adenosine analog characterized by the presence of an allylthio substituent at the 8-position of the purine ring. While specific biological data for 8-Allylthioadenosine is not extensively documented in publicly available literature, this guide will synthesize information on the broader class of 8-substituted adenosine analogs to provide a framework for its potential properties and experimental evaluation. We will delve into its presumed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and biological characterization.

Core Concepts: Adenosine Analogs and Receptor Subtypes

Adenosine analogs are structurally similar to endogenous adenosine and can act as agonists, partial agonists, or antagonists at adenosine receptors. The nature and position of substituents on the purine ring and the ribose moiety are critical determinants of a ligand's affinity, selectivity, and efficacy at the different receptor subtypes. The 8-position of the adenine (B156593) base has been a key site for modification to explore structure-activity relationships (SAR) among adenosine receptor ligands.

Data Presentation: Characterization of 8-Substituted Adenosine Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (% of Adenosine) | Assay Type | Reference |

| 8-Allylthioadenosine | A1 | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | |

| A2A | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | ||

| A2B | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | ||

| A3 | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of 8-Allylthioadenosine. The following sections outline generic protocols for its synthesis and biological characterization, which can be adapted based on specific laboratory conditions and available resources.

Synthesis of 8-Allylthioadenosine

The synthesis of 8-Allylthioadenosine would typically start from a commercially available adenosine precursor, such as 8-bromoadenosine (B559644).

Materials:

-

8-Bromoadenosine

-

Allyl mercaptan

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

-

Inert atmosphere (e.g., argon or nitrogen)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for elution)

Procedure:

-

Dissolution: Dissolve 8-bromoadenosine in an appropriate anhydrous solvent under an inert atmosphere.

-

Deprotonation: Add a suitable base to the solution to deprotonate the allyl mercaptan, forming the more nucleophilic thiolate.

-

Nucleophilic Substitution: Add allyl mercaptan to the reaction mixture. The thiolate will displace the bromide at the 8-position of the adenosine ring.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a proton source (e.g., water or a mild acid). Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate 8-Allylthioadenosine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS), and HPLC.

Adenosine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. This protocol describes a competitive binding assay to determine the Ki of 8-Allylthioadenosine at a specific adenosine receptor subtype (e.g., A1).

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells)

-

Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A)

-

8-Allylthioadenosine (test compound)

-

Non-specific binding control (e.g., a high concentration of a known antagonist like XAC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor subtype.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

-

Competition: Add varying concentrations of 8-Allylthioadenosine to the wells. Include wells with only buffer (total binding) and wells with a high concentration of a non-specific competitor (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of 8-Allylthioadenosine and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

To determine if 8-Allylthioadenosine acts as an agonist or antagonist and to quantify its potency and efficacy, a functional assay measuring the downstream signaling of adenosine receptors is required. For A2A and A2B receptors, which are Gs-coupled, this typically involves measuring changes in intracellular cyclic AMP (cAMP) levels. For A1 and A3 receptors, which are Gi-coupled, the assay measures the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)

-

8-Allylthioadenosine (test compound)

-

Forskolin (B1673556) (for Gi-coupled receptor assays)

-

A known agonist for the receptor subtype (for antagonist assays)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell culture medium and reagents

Procedure:

-

Cell Seeding: Seed cells expressing the target receptor in a 96-well plate and allow them to attach overnight.

-

Compound Addition (Agonist Mode): Add varying concentrations of 8-Allylthioadenosine to the cells.

-

Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of 8-Allylthioadenosine before adding a fixed concentration of a known agonist.

-

Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of 8-Allylthioadenosine to determine the EC50 and the maximum effect (Emax).

-

Antagonist Mode: Plot the response to the agonist against the log concentration of 8-Allylthioadenosine to determine the IC50.

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathways activated by adenosine receptors.

Caption: General Adenosine Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and biological evaluation of a novel adenosine analog like 8-Allylthioadenosine.

Caption: Workflow for Synthesis and Evaluation.

Conclusion

8-Allylthioadenosine represents an intriguing yet underexplored adenosine analog. Based on the extensive research into 8-substituted purines, it holds the potential to exhibit distinct pharmacological properties at adenosine receptors. This technical guide provides a foundational framework for researchers and drug development professionals to undertake a systematic investigation of 8-Allylthioadenosine. The detailed experimental protocols for its synthesis, receptor binding, and functional characterization, along with the visual representations of relevant pathways and workflows, are intended to facilitate its evaluation and unlock its potential as a novel pharmacological tool or therapeutic lead. Further research is warranted to elucidate the specific biological activity profile of 8-Allylthioadenosine and to position it within the broader landscape of adenosine receptor modulators.

Potential Therapeutic Targets of 8-Allylthioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioadenosine is an adenosine (B11128) analog with largely unexplored therapeutic potential. Based on the known activities of structurally related 8-substituted adenosine derivatives, its primary therapeutic targets are anticipated to lie within the realms of oncology and inflammatory diseases. This document provides a comprehensive overview of these potential targets, the signaling pathways likely to be involved, and detailed experimental protocols for characterization. The central hypothesis is that 8-Allylthioadenosine, like other 8-substituted analogs, acts as a pro-drug that requires intracellular phosphorylation by adenosine kinase to exert its cytotoxic and immunomodulatory effects.

Introduction to 8-Substituted Adenosine Analogs

Adenosine and its analogs are crucial signaling molecules that regulate a wide array of physiological processes. Modifications at the C8 position of the purine (B94841) ring have yielded compounds with significant therapeutic potential, particularly as anti-cancer and anti-inflammatory agents. Compounds such as 8-chloro-adenosine and 8-amino-adenosine have demonstrated cytotoxicity in various cancer cell lines, including multiple myeloma and acute myeloid leukemia. The general mechanism for these 8-substituted adenosine analogs involves their conversion to the corresponding triphosphate form, which can then interfere with nucleic acid synthesis and induce apoptosis.

Potential Therapeutic Targets of 8-Allylthioadenosine

While direct experimental data for 8-Allylthioadenosine is limited, we can infer its likely therapeutic targets based on its structural similarity to other 8-thio-adenosine derivatives and the broader class of 8-substituted adenosine analogs.

Oncology

The primary anti-cancer mechanism of 8-substituted adenosine analogs is the induction of apoptosis. This is likely a key therapeutic avenue for 8-Allylthioadenosine.

-

Adenosine Kinase (ADK): This is the primary activating enzyme for 8-substituted adenosine analogs. The phosphorylation of 8-Allylthioadenosine to 8-Allylthioadenosine monophosphate is the first and rate-limiting step for its cytotoxic activity. Therefore, ADK itself can be considered a primary target.

-

RNA and DNA Synthesis: The resulting triphosphate metabolite, 8-Allylthioadenosine triphosphate, can act as a competitive inhibitor of ATP, thereby disrupting RNA and DNA synthesis and leading to cell cycle arrest and apoptosis.

-

Apoptosis Pathways: The induction of apoptosis is a hallmark of active adenosine analogs. Key protein targets within this pathway include caspases (initiator and executioner), Bcl-2 family proteins (regulating mitochondrial outer membrane permeabilization), and PARP.

Inflammatory Diseases

Adenosine is a potent regulator of inflammation, primarily through its interaction with adenosine receptors. Additionally, intracellular mechanisms involving the NF-κB pathway are crucial.

-

Adenosine Receptors (A1, A2A, A2B, A3): While some 8-substituted adenosines have been shown to be antagonists at the A3 adenosine receptor, the affinity of 8-Allylthioadenosine for these receptors is unknown.[1] Its effect could be either agonistic or antagonistic, leading to pro- or anti-inflammatory responses depending on the receptor subtype and cell type.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Adenosine can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines. It is plausible that 8-Allylthioadenosine or its metabolites could modulate this pathway, thereby exerting anti-inflammatory effects.

Quantitative Data Summary

As no direct experimental data for 8-Allylthioadenosine is available, the following table presents hypothetical, yet representative, quantitative data that would be expected from key in vitro assays. This serves as a template for data presentation upon experimental characterization.

| Assay | Cell Line | Parameter | Hypothetical Value (μM) |

| Cytotoxicity | MCF-7 | IC50 | 5.2 |

| HeLa | IC50 | 8.1 | |

| HCT-116 | IC50 | 6.5 | |

| Adenosine Kinase Activity | - | Ki | 12.5 |

| Adenosine Receptor Binding | CHO-hA1 | Ki | > 100 |

| HEK293-hA2A | Ki | > 100 | |

| CHO-hA3 | Ki | 2.5 | |

| NF-κB Inhibition | HEK293 | IC50 | 15.0 |

Signaling Pathways and Visualizations

Proposed Mechanism of Action in Cancer

The proposed cytotoxic mechanism of 8-Allylthioadenosine involves its intracellular conversion and subsequent induction of apoptosis.

Potential Modulation of the NF-κB Signaling Pathway

8-Allylthioadenosine may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Detailed Experimental Protocols

Adenosine Kinase (ADK) Activity Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory potential of 8-Allylthioadenosine on ADK activity.

Materials:

-

Recombinant human ADK

-

ATP, Adenosine

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of ADK in Reaction Buffer. Prepare a solution of ATP and adenosine in Reaction Buffer.

-

Compound Preparation: Prepare serial dilutions of 8-Allylthioadenosine in Reaction Buffer.

-

Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions. Add 10 µL of the ADK solution. Add 10 µL of the ATP/adenosine substrate solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Kinase Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of 8-Allylthioadenosine and determine the IC50 value.

NF-κB Reporter Assay

This protocol uses a luciferase reporter gene assay to measure the inhibition of NF-κB activation.[2][3]

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Luciferase Assay System (e.g., from Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of 8-Allylthioadenosine for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them with 20 µL of passive lysis buffer per well.

-

Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.

-

Measurement: Read the luminescence in a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percent inhibition of NF-κB activation.

Western Blot for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins.[4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

8-Allylthioadenosine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of 8-Allylthioadenosine for 24-48 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and analyze the expression levels of the apoptosis markers.

Conclusion

8-Allylthioadenosine represents a promising but understudied adenosine analog. Based on the well-established activities of related compounds, its primary therapeutic potential likely resides in oncology and the treatment of inflammatory disorders. The core mechanisms are predicted to be the induction of apoptosis via intracellular phosphorylation and the modulation of key inflammatory signaling pathways such as NF-κB. The experimental protocols provided herein offer a robust framework for the comprehensive characterization of 8-Allylthioadenosine's biological activities and the validation of its therapeutic targets. Further investigation into this compound is warranted to unlock its full therapeutic potential.

References

8-Allylthioadenosine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) analogs represent a promising class of compounds in cancer research due to their ability to interfere with various cellular processes crucial for tumor growth and survival. Among these, 8-substituted adenosine derivatives have garnered significant interest for their potential as anticancer agents. This technical guide focuses on 8-Allylthioadenosine, a specific analog, and its putative role in cancer cell lines. Due to the limited availability of direct research on 8-Allylthioadenosine, this guide will also draw upon data from structurally related 8-substituted adenosine analogs, such as 8-Cl-adenosine, to provide a comprehensive overview of the potential mechanisms of action and effects on cancer cells. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, providing a consolidated source of technical information, including potential signaling pathways, experimental data from related compounds, and detailed experimental protocols.

Core Concepts: Mechanism of Action of 8-Substituted Adenosine Analogs

The anticancer effects of 8-substituted adenosine analogs are often attributed to their ability to induce cell cycle arrest and apoptosis.[1] These compounds can act as cytotoxic agents, inhibiting the proliferation of a variety of cancer cell lines.[2] The primary mechanisms are thought to involve the modulation of key signaling pathways that regulate cell survival and division.

Data Presentation: Cytotoxicity of 8-Substituted Adenosine Analogs

Quantitative data on the cytotoxic effects of 8-substituted adenosine analogs are typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for closely related 8-substituted adenosine analogs in various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8-Cl-adenosine | HCT116 | Colorectal Carcinoma | ~5 | [3] |

| HCT116-E6 (p53-depleted) | Colorectal Carcinoma | ~5 | [3] | |

| 80S14 (p21WAF1/Cip1-null) | Colorectal Carcinoma | ~5 | [3] | |

| LS174T | Colorectal Adenocarcinoma | Not Specified | [1] | |

| 8-aminoadenosine | A549 | Lung Adenocarcinoma | Not Specified | [4] |

Note: Data for 8-Allylthioadenosine is not currently available in the cited literature. The table presents data for structurally similar compounds to provide a potential reference point.

Signaling Pathways

The anticancer activity of adenosine analogs often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related compounds, the PI3K/Akt and MAPK/ERK pathways are potential targets for 8-Allylthioadenosine.

Putative PI3K/Akt Signaling Pathway Involvement

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis. It is plausible that 8-Allylthioadenosine, like other cytotoxic agents, could exert its effects by modulating this pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Potential Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[7][8] Its dysregulation is a common feature of many cancers. Therapeutic agents that can interfere with this pathway are of significant interest.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like 8-Allylthioadenosine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 8-Allylthioadenosine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with 8-Allylthioadenosine at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

// Nodes Start [label="Treat cells with\n8-Allylthioadenosine", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest and wash cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix cells in\ncold 70% ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at -20°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to remove ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Resuspend in PI/RNase\nstaining buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nflow cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Fix [color="#5F6368"]; Fix -> Incubate [color="#5F6368"]; Incubate -> Wash [color="#5F6368"]; Wash -> Stain [color="#5F6368"]; Stain -> Analyze [color="#5F6368"]; }

References

- 1. 8-Cl-adenosine induces differentiation in LS174T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

8-Allylthioadenosine: A Technical Overview of its Potential Antiviral Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential antiviral properties of 8-Allylthioadenosine, a member of the 8-substituted thioadenosine derivative family. While specific research on 8-Allylthioadenosine is limited, this document extrapolates from the broader class of adenosine (B11128) analogues to detail its likely mechanisms of action, potential therapeutic applications, and the requisite experimental protocols for its evaluation. This guide synthesizes available data on related compounds to present a framework for future research and development of 8-Allylthioadenosine as a novel antiviral agent.

Introduction to Adenosine Analogues as Antiviral Agents

Nucleoside analogues are a cornerstone of antiviral therapy, primarily functioning by interfering with viral nucleic acid replication and transcription.[1] Adenosine analogues, which mimic the natural nucleoside adenosine, have demonstrated broad-spectrum antiviral activity against a variety of viruses.[2] Their mechanisms of action are often multifaceted, including the inhibition of viral RNA-dependent RNA polymerase (RdRp) and immunomodulatory effects through interaction with host cell receptors like the Adenosine A2A Receptor (A2AR).[1][3] The 8-position of the adenosine scaffold is a key site for chemical modification to enhance antiviral potency and selectivity.

8-Allylthioadenosine: Structure and Hypothesized Mechanism of Action

8-Allylthioadenosine is a purine (B94841) nucleoside characterized by an allylthio group attached to the 8th carbon of the adenine (B156593) base. While direct evidence for its specific antiviral mechanism is not yet available in published literature, based on the known activities of related 8-thio-adenosine derivatives and other adenosine analogues, two primary mechanisms can be hypothesized:

-

Inhibition of Viral Polymerase: Like many nucleoside analogues, 8-Allylthioadenosine is likely metabolized within the host cell to its triphosphate form. This triphosphate analogue can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis.[4]

-

Immunomodulation: Adenosine analogues have been shown to possess immunomodulatory properties.[1] They can act as antagonists of the Adenosine A2A Receptor, which plays a role in suppressing T-cell responses.[5] By blocking this receptor, 8-Allylthioadenosine could potentially enhance the host's antiviral immune response.[5]

Quantitative Data on Related 8-Substituted Adenosine Analogues

| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HNC-1664 | SARS-CoV-2 (WT) | Cell-based | 0.029 | >10 | >345 | [4] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Protocols for Antiviral Evaluation

The following are detailed methodologies for key experiments to assess the antiviral properties of 8-Allylthioadenosine.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 cells (for SARS-CoV-2), A549 cells (for influenza virus), or other susceptible cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Stocks: Viral stocks should be propagated in appropriate cell lines and titrated using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay to determine the viral titer.

Cytotoxicity Assay

A standard MTS or MTT assay should be performed to determine the cytotoxicity of 8-Allylthioadenosine in the selected cell lines.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of 8-Allylthioadenosine and incubate for 48-72 hours.

-

Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is a functional method to quantify the inhibition of viral replication.[6]

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of 8-Allylthioadenosine and 1% methylcellulose.

-

Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cell-Based ELISA for Viral Antigen Detection

This high-throughput method measures the reduction of viral antigen in infected cells.[6]

-

Seed cells in a 96-well plate and infect with the virus in the presence of varying concentrations of 8-Allylthioadenosine.

-

After an appropriate incubation period (e.g., 24-48 hours), fix the cells with a suitable fixative (e.g., methanol).

-

Permeabilize the cells and block with a blocking buffer.

-

Incubate with a primary antibody specific for a viral antigen.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate and measure the resulting signal (e.g., absorbance or fluorescence).

-

Calculate the EC₅₀ value based on the reduction in viral antigen expression.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antiviral Screening

Caption: Workflow for the preclinical evaluation of 8-Allylthioadenosine's antiviral activity.

Hypothesized Signaling Pathway for Adenosine Analogues

Caption: Dual mechanism of action for adenosine analogues like 8-Allylthioadenosine.

Conclusion and Future Directions

While direct experimental data on the antiviral properties of 8-Allylthioadenosine is currently lacking, the extensive research on related 8-substituted adenosine analogues provides a strong rationale for its investigation as a potential antiviral agent. Future research should focus on the chemical synthesis of 8-Allylthioadenosine and its systematic evaluation against a broad panel of viruses using the standardized protocols outlined in this guide. Elucidating its precise mechanism of action, including its effects on viral polymerases and host immunomodulatory pathways, will be critical for its development as a therapeutic candidate. The promising activities of other adenosine analogues suggest that 8-Allylthioadenosine is a worthy subject for further investigation in the quest for novel antiviral therapies.

References

- 1. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 6. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Immunomodulatory Landscape of 8-Allylthioadenosine: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the immunomodulatory effects of 8-Allylthioadenosine reveal a significant gap in the existing scientific literature. While the broader categories of adenosine (B11128) analogs and organosulfur compounds derived from sources like garlic demonstrate a wide range of immunomodulatory activities, specific data on 8-Allylthioadenosine is scarce. This whitepaper aims to provide a comprehensive overview of the current understanding of related compounds, offering a foundational context for future research into the specific properties of 8-Allylthioadenosine.

The Promise of Adenosine Analogs in Immunomodulation

Adenosine and its analogs are recognized as crucial regulators of immune responses, primarily through their interaction with adenosine receptors (A1, A2A, A2B, and A3) expressed on various immune cells. These interactions can trigger a cascade of downstream signaling events, leading to either pro-inflammatory or anti-inflammatory outcomes depending on the receptor subtype, cell type, and the surrounding microenvironment.

Recent studies have highlighted the potential of adenosine analogs as dual-functional agents with both antiviral and immunomodulatory properties.[[“]][2][3] For instance, certain adenosine analogs are predicted to bind to the Adenosine A2A Receptor (A2AR), which is known to play a role in suppressing T-cell effector functions.[4][5] By acting as antagonists to A2AR, these analogs could potentially restore or enhance antiviral immune responses, a mechanism that has been explored in the context of diseases like COVID-19.[4][5]

Insights from Garlic-Derived Organosulfur Compounds

Garlic (Allium sativum) and its derivatives, particularly aged garlic extract (AGE), are rich sources of various organosulfur compounds with well-documented immunomodulatory effects.[[“]][6][7][8] These compounds, which include S-allyl-L-cysteine (SAC), allicin (B1665233), and diallyl disulfide (DADS), have been shown to influence the immune system through multiple mechanisms.[6][9]

Key immunomodulatory activities of garlic compounds include:

-

Stimulation of Immune Cells: Garlic extracts and their components can activate macrophages, lymphocytes, and natural killer (NK) cells.[6][10]

-

Modulation of Cytokine Secretion: They can influence the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[6]

-

Anti-inflammatory Effects: Many garlic-derived compounds exhibit anti-inflammatory properties by modulating signaling pathways like the NF-κB pathway.[7]

While 8-Allylthioadenosine contains an allylthio group characteristic of some garlic-derived compounds, its presence and specific immunomodulatory contribution within garlic preparations are not well-documented. The immunomodulatory effects of garlic are generally attributed to a complex mixture of its bioactive constituents rather than a single molecule.[6][9]

Future Directions and a Call for Research

The structural similarity of 8-Allylthioadenosine to both adenosine and certain organosulfur compounds suggests a compelling hypothesis for its potential immunomodulatory activity. However, without dedicated research, its specific effects remain speculative.

To elucidate the immunomodulatory profile of 8-Allylthioadenosine, the following experimental avenues are critical:

-